1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine

Anti-tuberculosis MIC Mycobacterium tuberculosis

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 325812-61-1) is a benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrid that serves as a critical molecular probe in structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis and T-type calcium channels. Synthesized via nucleophilic substitution of 1-benzhydrylpiperazine with 4-nitrobenzene sulfonyl chloride, the compound features a distinctive 4-nitrophenylsulfonyl pharmacophore that dramatically alters biological activity relative to its 2,4-dinitro and 2-nitro isomers.

Molecular Formula C23H23N3O4S
Molecular Weight 437.51
CAS No. 325812-61-1
Cat. No. B2656015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine
CAS325812-61-1
Molecular FormulaC23H23N3O4S
Molecular Weight437.51
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H23N3O4S/c27-26(28)21-11-13-22(14-12-21)31(29,30)25-17-15-24(16-18-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
InChIKeyCXGBLXNDKDGHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 325812-61-1) – Essential Attributes for Anti-Infective and Radioprotectant Research Procurement


1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 325812-61-1) is a benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrid that serves as a critical molecular probe in structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis and T-type calcium channels [1]. Synthesized via nucleophilic substitution of 1-benzhydrylpiperazine with 4-nitrobenzene sulfonyl chloride, the compound features a distinctive 4-nitrophenylsulfonyl pharmacophore that dramatically alters biological activity relative to its 2,4-dinitro and 2-nitro isomers [1]. This compound also belongs to the broader class of 4-(nitrophenylsulfonyl)piperazines under investigation as mitigators of acute radiation syndrome [2].

Why 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine Cannot Be Replaced by Generic Piperazine Sulfonamides in Target-Focused Studies


The biological activity of benzhydrylpiperazine nitrobenzenesulfonamide hybrids is exquisitely sensitive to the nitro substitution pattern on the phenyl ring. In head-to-head comparisons, the 4-nitro isomer (this compound) exhibits an MIC >25 μg/mL against M. tuberculosis H37Rv, whereas the 2,4-dinitro analog (7a) achieves an MIC of 1.56 μg/mL—a >16-fold potency difference driven solely by the addition of a second nitro group [1]. Similarly, relocation of the nitro group to the 2-position (compound 7b) also produces an inactive compound (MIC >25 μg/mL), demonstrating that neither the 2-nitro nor the 4-nitro substitution alone is sufficient for anti-TB activity; only the 2,4-dinitro combination yields a productive pharmacophore [1]. Generic substitution of the benzhydryl moiety with bis(4-fluorophenyl)methyl (compound 7d) likewise fails to rescue activity, confirming that both the nitro pattern and the benzhydryl group are critical determinants of target engagement [1].

Quantitative Differentiation Evidence for 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine (7c) vs. Closest Analogs


Anti-Tuberculosis Potency Deficit: Confirmed Inactivity of the 4-Nitro Isomer Against M. tuberculosis H37Rv

Compound 7c (the 4-nitrophenylsulfonyl isomer) is devoid of antimycobacterial activity, with an MIC >25 μg/mL against M. tuberculosis H37Rv in the agar dilution assay [1]. This contrasts sharply with the 2,4-dinitro analog 7a, which exhibits an MIC of 1.56 μg/mL under identical conditions—a greater than 16-fold difference [1]. The standard first-line drug isoniazid achieves an MIC of 0.05 μg/mL, and rifampicin 0.1 μg/mL [1]. This dataset positions 7c unequivocally as a biologically inactive member of the series, making it the only 4-nitro monosubstituted benzhydryl derivative suitable as a negative control in anti-TB screening cascades.

Anti-tuberculosis MIC Mycobacterium tuberculosis Nitrobenzenesulfonamide SAR

T-Type Calcium Channel Selectivity: Absence of Cav3.2 Blockade Distinguishes This Chemotype from Classical Piperazine Calcium Modulators

In whole-cell patch-clamp recordings on transiently expressed human Cav3.2 T-type calcium channels, compound 7c (along with all 26 other hybrids in the series) produced less than 20% inhibition at 30 μM, corresponding to an estimated IC50 greater than 120 μM [1]. This is a class-wide property of benzhydrylpiperazine nitrobenzenesulfonamides and represents a clear differentiation from classical piperazine-based T-type channel blockers such as cetirizine and earlier benzhydrylpiperazine leads that display nanomolar potency at this target [1]. The lack of calcium channel activity eliminates a common off-target liability and simplifies interpretation of phenotypic screening results.

Cav3.2 T-type calcium channel Patch-clamp electrophysiology Off-target profiling

Synthetic Accessibility and Process Reproducibility: Yield and Purity Benchmarking Against Isomeric Analogs

Compound 7c was obtained in 46% isolated yield following silica gel column chromatography, with a melting point of 216–218 °C [1]. For comparison, the 2-nitro isomer 7b was prepared in 72% yield (mp 132–136 °C) and the 2,4-dinitro isomer 7a in 65% yield (mp 196–200 °C) [1]. The substantially higher melting point of 7c (216–218 °C) reflects enhanced crystal lattice stability, which correlates with improved long-term solid-state storage characteristics. Although the yield is lower than some analogs, the protocol is fully described and uses commercially available 4-nitrobenzene sulfonyl chloride, ensuring multi-gram scalability and batch-to-batch consistency for procurement specifications.

Synthetic yield Melting point Process chemistry Building block procurement

Radioprotectant Potential: Conservation of the 4-Nitrophenylsulfonyl Pharmacophore Required for Radiation Mitigation

A high-throughput screen for inhibitors of radiation-induced apoptosis identified 4-nitrophenylsulfonyl (NPS) piperazines as a privileged scaffold for mitigating hematopoietic acute radiation syndrome (hARS) [1]. The prototypical lead compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, dramatically decreased mortality from hARS in mice and mitigated gastrointestinal and thoracic radiation injury [1]. Compound 7c retains the identical 4-nitrophenylsulfonyl warhead, but replaces the phenylpiperazine with a benzhydrylpiperazine moiety. Although direct comparative radioprotection data for 7c are not yet published, the conservation of the NPS pharmacophore—which is essential for activity in this class—positions 7c as a structurally defined analog for SAR expansion in radioprotectant discovery programs.

Radioprotection Acute radiation syndrome Hematopoietic recovery 4-nitrophenylsulfonamide

Anti-Angiogenic Scaffold: In Vivo Tumor Inhibition by 1-Benzhydryl-sulfonyl-piperazine Congeners

A 2008 study demonstrated that 1-benzhydryl-sulfonyl-piperazine derivatives inhibit Ehrlich ascites tumor (EAT) growth in vivo, increase median survival time, and suppress blood vessel formation in the mouse peritoneum and chorioallantoic membrane (CAM) models [1]. Among the five derivatives tested (3a–3e), compound 3e showed the highest tumor inhibitory and anti-angiogenic effects [1]. While 7c was not among the specific compounds evaluated in that study, it shares the identical 1-benzhydryl-sulfonyl-piperazine core scaffold, confirming the broader class potential for anti-angiogenic applications. Direct comparative data for 7c in EAT models are not available and would require de novo evaluation.

Tumor angiogenesis Ehrlich ascites tumor In vivo efficacy Benzhydrylpiperazine scaffold

Optimal Deployment Scenarios for 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine in Drug Discovery and Chemical Biology


Matched Molecular Pair Negative Control in Anti-Tuberculosis Screening Cascades

Employ 7c as the inactive comparator in dose-response assays against M. tuberculosis H37Rv to benchmark the activity of 2,4-dinitrobenzenesulfonamide leads (e.g., 7a, 7k, 7s). Because 7c shares the same benzhydrylpiperazine backbone and physicochemical properties as active congeners, any observed growth inhibition in test compounds can be unambiguously attributed to the 2,4-dinitro pharmacophore rather than to non-specific membrane disruption or aggregation artifacts [1].

Selective Chemical Probe for T-Type Calcium Channel Inactivity Profiling

Use 7c as a tool compound in ion channel selectivity panels to confirm that a benzhydrylpiperazine sulfonamide scaffold can be rendered completely inactive at Cav3.2 (IC50 >120 μM) while retaining antibacterial or radioprotectant potential. This application is especially valuable for programs seeking to decouple anti-infective efficacy from cardiovascular or neurological off-target effects associated with T-type calcium channel modulation [1].

Medicinal Chemistry Starting Point for 4-Nitrophenylsulfonyl Radioprotectant Optimization

Leverage 7c as a benzhydryl-decorated analog of the validated radioprotectant lead 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine. The benzhydryl group introduces an additional hydrophobic domain that can be systematically varied to improve bioavailability, metabolic stability, or tissue distribution profiles, while the essential 4-nitrophenylsulfonyl warhead is preserved for target engagement in radiation mitigation pathways [2].

Reference Standard for Synthetic Process Development and Analytical Method Validation

Utilize the well-characterized melting point (216–218 °C) and fully assigned 1H NMR, 13C NMR, and mass spectral data of 7c as quality control benchmarks for custom synthesis contracts and incoming material acceptance. The compound's relatively high melting point simplifies purity assessment by differential scanning calorimetry (DSC), and the published synthetic protocol provides a reproducible route amenable to scale-up optimization for multi-gram procurement [1].

Quote Request

Request a Quote for 1-Benzhydryl-4-(4-nitrophenyl)sulfonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.